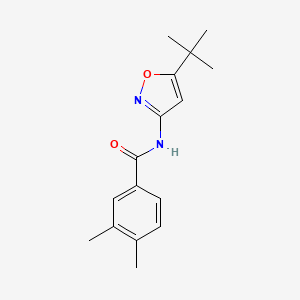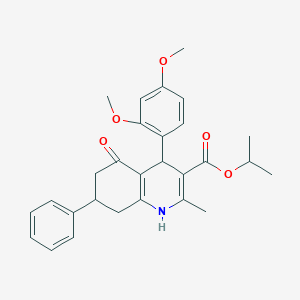
4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide is a chemical compound that has been widely used in scientific research. This compound belongs to the class of diazo compounds and is also known as diazoacetophenone. It has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of 4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide involves the formation of a carbene intermediate. This intermediate can react with various functional groups, such as amines, alcohols, and thiols, leading to the formation of covalent bonds. This property makes it useful in a variety of applications, such as protein crosslinking and photoaffinity labeling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to be non-toxic to cells and has a low affinity for DNA. However, it can react with various functional groups in proteins, leading to changes in protein structure and function.
实验室实验的优点和局限性
One of the main advantages of using 4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide in lab experiments is its versatility. It can be used in a variety of applications, such as protein crosslinking and fluorescence labeling. However, its use is limited by its reactivity with functional groups in proteins, which can lead to changes in protein structure and function.
未来方向
There are several future directions for the use of 4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide in scientific research. One potential application is in the development of new photoaffinity labeling techniques. Another potential application is in the synthesis of new compounds with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on protein structure and function.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its mechanism of action involves the formation of a carbene intermediate, which can react with various functional groups in proteins. While its use is limited by its reactivity with functional groups in proteins, it has several potential applications in the development of new techniques and compounds. Further studies are needed to fully understand its mechanism of action and effects on protein structure and function.
合成方法
The synthesis of 4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide can be achieved by several methods. One of the most commonly used methods involves the reaction of diazomethane with N-(4-methylphenyl)-2-naphthalenecarboxamide in the presence of a base. This method yields a high yield of the product and is relatively easy to perform.
科学研究应用
4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including photoaffinity labeling, protein crosslinking, and fluorescence labeling. It has also been used in the synthesis of other compounds, such as diazoacetophenone-2-carboxylic acid.
属性
IUPAC Name |
1-diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-6-8-13(9-7-11)20-18(23)15-10-12-4-2-3-5-14(12)16(21-19)17(15)22/h2-10H,1H3,(H-,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSPUUOCUDVUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2[O-])[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5210360.png)
![5-(2,5-dimethoxyphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5210366.png)

![5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5210385.png)

![N-(2,6-diethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5210396.png)


![dimethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5210422.png)
![3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5210428.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide](/img/structure/B5210434.png)
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5210448.png)

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)